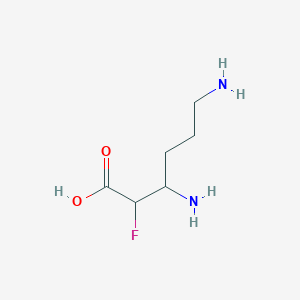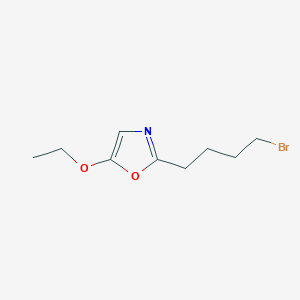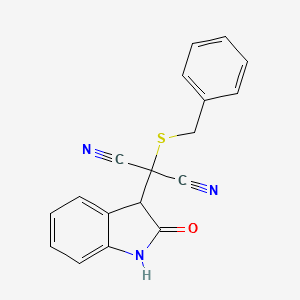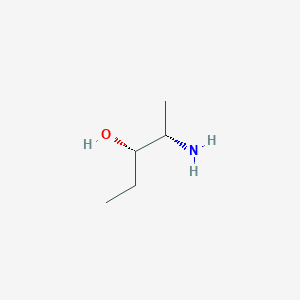![molecular formula C26H34Cl2N2 B14272365 Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- CAS No. 167966-57-6](/img/structure/B14272365.png)
Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and industrial applications due to its reactivity and stability. The compound is characterized by the presence of two ethanediimidoyl groups and two 2,6-bis(1-methylethyl)phenyl groups, making it a versatile reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- typically involves the reaction of ethanediimidoyl chloride with 2,6-bis(1-methylethyl)phenylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound is often used in coupling reactions, such as the formation of N-heterocyclic carbene catalysts.
Common Reagents and Conditions
Common reagents used in reactions with ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- include palladium acetate, aryl boronic acids, and various nucleophiles. The reactions are typically carried out under inert conditions, with controlled temperature and pressure to ensure optimal yields .
Major Products Formed
The major products formed from reactions involving ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- depend on the specific reaction conditions and reagents used. For example, in coupling reactions, the formation of N-heterocyclic carbene catalysts is a common outcome .
Applications De Recherche Scientifique
Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Mécanisme D'action
The mechanism of action of ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metals, which can then participate in catalytic reactions. The presence of the 2,6-bis(1-methylethyl)phenyl groups enhances its stability and reactivity, making it an effective catalyst in various chemical processes .
Comparaison Avec Des Composés Similaires
Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- can be compared with other similar compounds, such as:
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: This compound is also used in the formation of N-heterocyclic carbene catalysts and shares similar reactivity and stability.
1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene: Another related compound with similar applications in organic synthesis.
The uniqueness of ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- lies in its specific structure, which provides enhanced stability and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
167966-57-6 |
|---|---|
Formule moléculaire |
C26H34Cl2N2 |
Poids moléculaire |
445.5 g/mol |
Nom IUPAC |
N,N'-bis[2,6-di(propan-2-yl)phenyl]ethanediimidoyl dichloride |
InChI |
InChI=1S/C26H34Cl2N2/c1-15(2)19-11-9-12-20(16(3)4)23(19)29-25(27)26(28)30-24-21(17(5)6)13-10-14-22(24)18(7)8/h9-18H,1-8H3 |
Clé InChI |
DZEFONBQNQWQBW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C(C(=NC2=C(C=CC=C2C(C)C)C(C)C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol](/img/structure/B14272294.png)

![Acetic acid, 2,2'-[butylidenebis(thio)]bis-](/img/structure/B14272309.png)
![tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane](/img/structure/B14272316.png)
![Trimethyl[4-(4-methylbenzene-1-sulfonyl)but-1-yn-1-yl]silane](/img/structure/B14272319.png)





![6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14272352.png)



